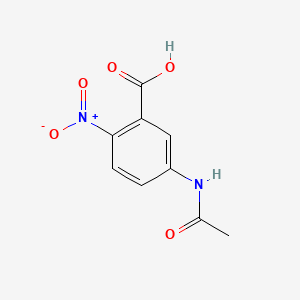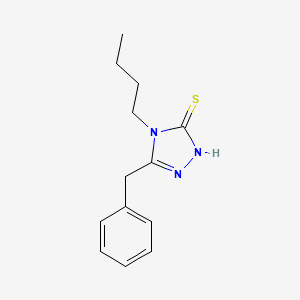
4-butyl-3-(phenylmethyl)-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-3-(phenylmethyl)-1H-1,2,4-triazole-5-thione is a member of benzenes.
Applications De Recherche Scientifique
Structural and Synthetic Insights
A study by Saeed et al. (2019) investigated the supramolecular synthons in 1,2,4-triazole-3(4H)-thione compounds, including derivatives similar to the specified compound. The research highlighted the significance of dispersion components and coulombic energy in the crystal structures of these compounds, demonstrating the key role of the R2 2(8) supramolecular synthon in their solid-state structures Saeed et al., 2019.
Belcher and Squattrito (2006) described the structure of a triazole derivative, elucidating hydrogen-bonded dimer formations and columnar linkages through N–H⋯N interactions, which could be relevant to understanding the structural features of 4-butyl-3-(phenylmethyl)-1H-1,2,4-triazole-5-thione Belcher & Squattrito, 2006.
Wei et al. (2007) synthesized a closely related compound using a one-pot method and detailed its crystal structure, highlighting the importance of intermolecular hydrogen bonding in the formation of tri-dimensional supramolecular networks Wei et al., 2007.
Propriétés
Nom du produit |
4-butyl-3-(phenylmethyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Formule moléculaire |
C13H17N3S |
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
3-benzyl-4-butyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H17N3S/c1-2-3-9-16-12(14-15-13(16)17)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17) |
Clé InChI |
OCDFGWHAKIHFQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=NNC1=S)CC2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



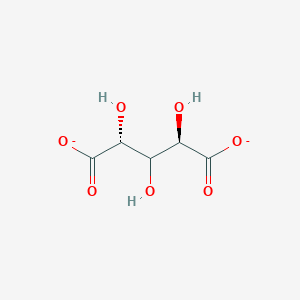
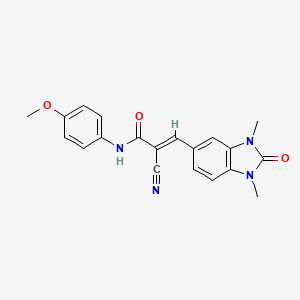
![[2-oxo-2-(2-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1222484.png)
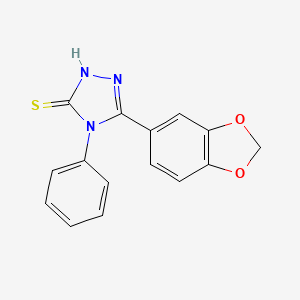
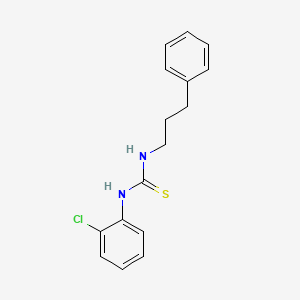
![2-[(3-Pyridinylamino)methylidene]propanedinitrile](/img/structure/B1222489.png)
![2-[[3-[(4-fluorophenyl)methyl]-4-oxo-2-quinazolinyl]thio]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1222490.png)
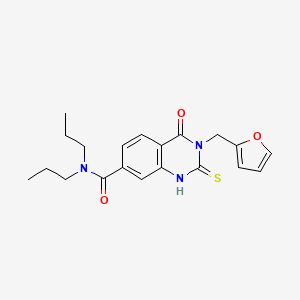
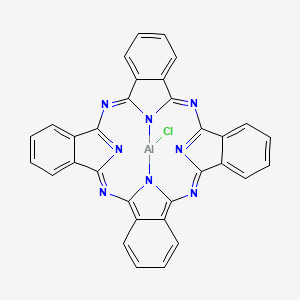
![2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide](/img/structure/B1222494.png)
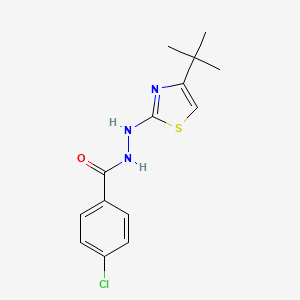
![[4-(2-Methoxyphenyl)-1-piperazinyl]-[4-[(phenylthio)methyl]phenyl]methanone](/img/structure/B1222497.png)
![4,5-Dimethoxy-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B1222498.png)
